molecular formula C11H9NO2 B12501303 4-(1H-pyrrol-2-yl)benzoic acid

4-(1H-pyrrol-2-yl)benzoic acid

Cat. No.: B12501303
M. Wt: 187.19 g/mol
InChI Key: NOFKTCATDHACEG-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-2-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrrole ring attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1H-pyrrol-2-yl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 4-aminobenzoic acid with pyrrole-2-carboxaldehyde in the presence of an acid catalyst . This reaction typically requires refluxing in ethanol with a few drops of glacial acetic acid for several hours.

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of automated reactors and continuous flow systems can further enhance the production yield and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrrol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

4-(1H-pyrrol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFKTCATDHACEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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